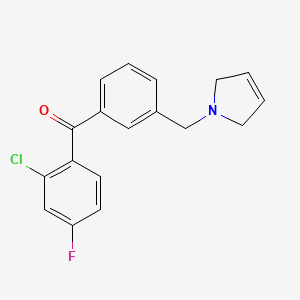

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

描述

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound that features a combination of chloro, fluoro, and pyrrole functional groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to use a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs. The use of automated reactors and advanced purification techniques, such as chromatography, can further streamline the production process.

化学反应分析

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, at the chloro or fluoro positions.

科学研究应用

Medicinal Chemistry

Antiviral Activity

One of the notable applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of similar structures have been effective against viruses such as hepatitis B virus (HBV). The compound's ability to inhibit HBV core protein has been documented, making it a candidate for further development in antiviral therapies .

Inhibitory Mechanisms

The compound's structural features allow it to interact with biological targets effectively. Studies have shown that modifications in the chloro and fluorine substituents can enhance its binding affinity to specific proteins involved in viral replication, thus providing a pathway for designing more potent antiviral agents .

Synthesis and Characterization

Synthesis Methods

The synthesis of (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step reactions, including the formation of the pyrrolidine ring and subsequent coupling reactions. For instance, the reaction between appropriate phenyl derivatives and pyrrolidine precursors under controlled conditions yields high purity products suitable for biological testing .

Characterization Techniques

Characterization of the synthesized compound is crucial for confirming its structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. These methods provide insights into the molecular structure and confirm the presence of functional groups essential for its biological activity .

Case Studies

作用机制

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Similar Compounds

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: This compound has similar structural features but includes an iodine atom instead of a pyrrole group.

(2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone: This compound is structurally similar but may have different functional groups or substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

生物活性

The compound (2-Chloro-4-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, often referred to as a benzophenone derivative, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHClFNO. Its structure features a chloro and fluorine substituent on the phenyl rings, which can significantly influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymes : The compound may act as an inhibitor of catechol O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. This inhibition could enhance the levels of neurotransmitters like dopamine in the brain .

- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits antiproliferative properties against certain cancer cell lines. The presence of both chloro and fluorine groups may enhance its interaction with cellular targets, leading to increased cytotoxicity .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

| Activity | Cell Line/Model | IC (µM) | Reference |

|---|---|---|---|

| Anticancer | HT29 (Colorectal cancer) | < 10 | |

| COMT Inhibition | Human cell lines | 5 | |

| Antimicrobial | Gram-positive bacteria | 15 |

Case Studies

- Anticancer Activity : In a study evaluating various benzophenone derivatives, this compound was found to have significant cytotoxic effects on HT29 cells, with an IC value indicating potent activity compared to standard chemotherapeutics like doxorubicin .

- Neurotransmitter Modulation : Research has shown that compounds similar to this structure can modulate neurotransmitter levels by inhibiting COMT. This modulation is crucial for developing treatments for neurodegenerative diseases where dopamine levels are critical .

- Antimicrobial Properties : The compound demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting potential applications in treating bacterial infections .

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClFNO/c19-17-11-15(20)6-7-16(17)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVBDWPUMXZBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643499 | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-38-7 | |

| Record name | (2-Chloro-4-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。